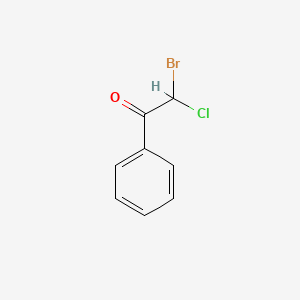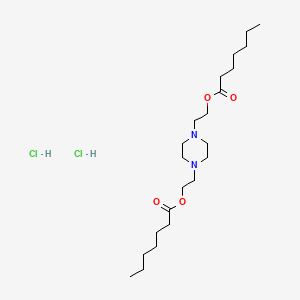
Ethanol, 2,2'-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride typically involves the reaction of piperazine with ethanol derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and tosylates in the presence of bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanol: Another piperazine derivative with similar structural features.
N,N’-Bis(2-hydroxyethyl)piperazine: Known for its use in various chemical and pharmaceutical applications.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride is unique due to its specific combination of ethanol and piperazine moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
54468-75-6 |
|---|---|
Molecular Formula |
C22H44Cl2N2O4 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[4-(2-heptanoyloxyethyl)piperazin-1-yl]ethyl heptanoate;dihydrochloride |
InChI |
InChI=1S/C22H42N2O4.2ClH/c1-3-5-7-9-11-21(25)27-19-17-23-13-15-24(16-14-23)18-20-28-22(26)12-10-8-6-4-2;;/h3-20H2,1-2H3;2*1H |
InChI Key |
FQYJXAKBWMPFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



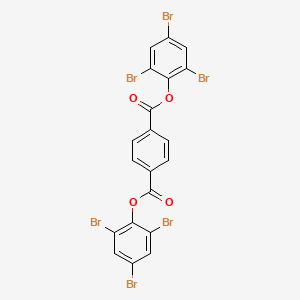
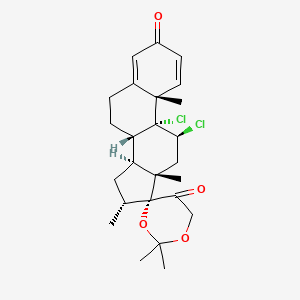


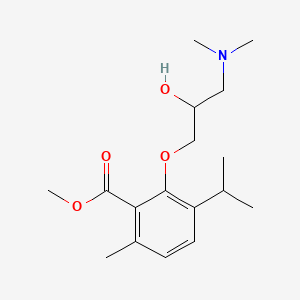
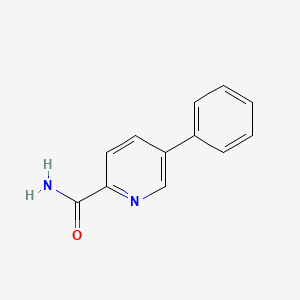
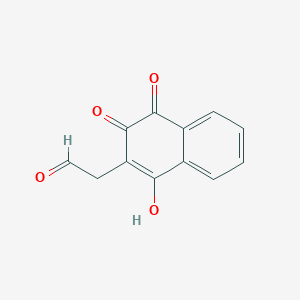


![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)

